N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
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Overview
Description
N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a nitrophenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may also include purification steps such as crystallization, filtration, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the nitro group will produce an amine derivative.
Scientific Research Applications
N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: These compounds share a similar phenolic structure and have various biological activities.
Glycosides: Compounds with glycosidic bonds that exhibit similar chemical reactivity.
Nitrophenols: Compounds with nitro and phenol groups that undergo similar chemical reactions.
Uniqueness
N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide is a complex organic compound notable for its intricate structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
Structural Characteristics
The compound has the molecular formula C14H18N2O10 and a molecular weight of approximately 342.30 g/mol. It features multiple functional groups, including hydroxyl, nitro, and acetamido groups, which enhance its chemical reactivity and biological activity. The glycosidic structure suggests potential interactions with biological systems, particularly in enzyme-substrate interactions .
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the para-nitrophenoxy group is believed to contribute to these effects by interacting with microbial cell membranes or metabolic pathways .
2. Antioxidant Activity
The extensive hydroxylation in the compound suggests strong antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems .
3. Enzyme Inhibition
Preliminary studies have shown that this compound may act as a substrate for certain enzymes involved in carbohydrate metabolism. This property could be beneficial in therapeutic applications targeting metabolic disorders .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of structurally similar compounds found that they exhibited significant inhibition against various bacterial strains. The study concluded that the para-nitrophenoxy group enhances the compound's ability to disrupt bacterial cell walls .
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound showed a high capacity for scavenging free radicals compared to standard antioxidants like ascorbic acid .
Case Study 3: Enzyme Interaction Studies
Research focusing on enzyme kinetics revealed that this compound could inhibit specific enzymes linked to carbohydrate metabolism, suggesting its potential role in managing diabetes and other metabolic conditions .
Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Exhibits significant inhibition against various bacterial strains due to structural properties. |
Antioxidant | Shows strong free radical scavenging ability compared to standard antioxidants. |
Enzyme Inhibition | Acts as a substrate for enzymes involved in carbohydrate metabolism, potentially aiding metabolic health. |
Properties
Molecular Formula |
C20H28N2O12 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24) |
InChI Key |
JQGZMRCVWYGGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
Origin of Product |
United States |
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